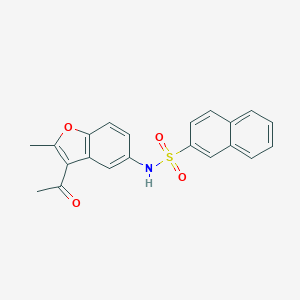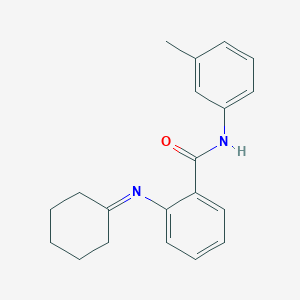
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both an iodophenyl group and a thienyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-iodoaniline with 2-thiophenylacetic acid. The process generally includes the following steps:
Formation of the Amide Bond: The 4-iodoaniline is reacted with 2-thiophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodophenyl group is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl or alkyl-aryl compounds.
科学的研究の応用
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other functional compounds.
作用機序
The mechanism of action of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl and thienyl groups can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds, enhancing specificity and potency.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2-(2-thienyl)acetamide
- N-(4-chlorophenyl)-2-(2-thienyl)acetamide
- N-(4-fluorophenyl)-2-(2-thienyl)acetamide
Uniqueness
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The iodine atom also enhances the compound’s ability to interact with biological targets through halogen bonding, potentially increasing its efficacy in medicinal applications.
特性
分子式 |
C12H10INOS |
|---|---|
分子量 |
343.19g/mol |
IUPAC名 |
N-(4-iodophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
InChIキー |
SJWOQYYZVYZPJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
正規SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide](/img/structure/B375546.png)

![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375549.png)
![4-nitro-N-[4-({2-[(5-iodo-2-furyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B375553.png)
![2-(3-pyridinylcarbonyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B375554.png)
![2,4-Dichloro-6-[(1-naphthylimino)methyl]phenol](/img/structure/B375556.png)

![[9-({4-nitrobenzylidene}amino)-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl](2-thienyl)methanone](/img/structure/B375559.png)
![(E)-4-((2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazono)methyl)phenyl nicotinate](/img/structure/B375560.png)
![4-[(2-{4,5-Dimethoxy-2-[2-(4-morpholinyl)-2-oxoethyl]benzyl}-4,5-dimethoxyphenyl)acetyl]morpholine](/img/structure/B375561.png)
![(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE](/img/structure/B375562.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375563.png)
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B375566.png)
![(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE](/img/structure/B375567.png)
